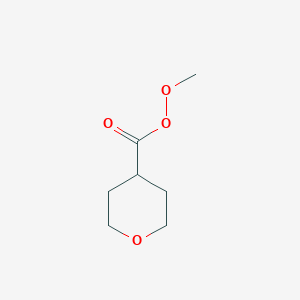
Methyl oxane-4-carboperoxoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methoxy-tetrahydro-2H-pyran-4-carboxylic acid is a versatile building block and useful intermediate in organic synthesis. It belongs to the group of research chemicals and has a molecular formula of C7H12O4 with a molecular weight of 160.17 g/mol . This compound is primarily used in pharmaceutical testing and other research applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-tetrahydro-2H-pyran-4-carboxylic acid can be achieved through various synthetic routes. One common method involves the reaction of tetrahydro-2H-pyran-4-carboxylic acid with methanol in the presence of an acid catalyst . The reaction conditions typically include refluxing the mixture at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of 4-methoxy-tetrahydro-2H-pyran-4-carboxylic acid often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product suitable for research and industrial applications .
Análisis De Reacciones Químicas
Types of Reactions
4-Methoxy-tetrahydro-2H-pyran-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Aplicaciones Científicas De Investigación
4-Methoxy-tetrahydro-2H-pyran-4-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: It serves as a building block in the synthesis of complex organic molecules.
Biology: The compound is used in the study of biochemical pathways and enzyme interactions.
Medicine: It is employed in pharmaceutical research for drug development and testing.
Mecanismo De Acción
The mechanism of action of 4-methoxy-tetrahydro-2H-pyran-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor in enzymatic reactions, influencing biochemical processes. Its effects are mediated through binding to active sites or altering the conformation of target molecules .
Comparación Con Compuestos Similares
Similar Compounds
Methyl tetrahydro-2H-pyran-4-carboxylate: This compound is structurally similar and used in similar applications.
Tetrahydropyran: A related compound with a similar ring structure but different functional groups.
Uniqueness
4-Methoxy-tetrahydro-2H-pyran-4-carboxylic acid is unique due to its specific functional groups, which confer distinct reactivity and applications compared to other similar compounds. Its methoxy group and carboxylic acid functionality make it a valuable intermediate in organic synthesis and research .
Propiedades
Fórmula molecular |
C7H12O4 |
|---|---|
Peso molecular |
160.17 g/mol |
Nombre IUPAC |
methyl oxane-4-carboperoxoate |
InChI |
InChI=1S/C7H12O4/c1-9-11-7(8)6-2-4-10-5-3-6/h6H,2-5H2,1H3 |
Clave InChI |
IFAFUJKWZNUIBT-UHFFFAOYSA-N |
SMILES canónico |
COOC(=O)C1CCOCC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















